Ac-leu-nhme
CAS No.: 32483-15-1
Cat. No.: VC21539418
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32483-15-1 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | (2S)-2-acetamido-N,4-dimethylpentanamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | GFQFFCFJVLJXRY-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NC)NC(=O)C |
| SMILES | CC(C)CC(C(=O)NC)NC(=O)C |
| Canonical SMILES | CC(C)CC(C(=O)NC)NC(=O)C |
Introduction
Chemical Identity and Structure
Ac-Leu-NHMe is a derivative of the amino acid leucine, featuring acetylation at the N-terminus and methylamidation at the C-terminus. This structure effectively creates a protected amino acid that mimics the environment of a leucine residue within a peptide chain.
Nomenclature and Identification
The compound is identified through various systematic and common names in scientific literature:
| Parameter | Information |
|---|---|
| CAS Number | 32483-15-1 |
| IUPAC Name | (2S)-2-acetamido-N,4-dimethylpentanamide |
| Common Names | Acetyl-L-leucinemethylamide, N-Acetyl-L-Leu-NHMe |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Standard InChI | InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 |
| Standard InChIKey | GFQFFCFJVLJXRY-QMMMGPOBSA-N |
The compound features an L-leucine residue with specific chemical groups that modify its natural termini. The acetyl group (Ac-) protects the amino terminus, while the methylamide group (-NHMe) caps the carboxyl terminus.
Structural Features
The structural characteristics of Ac-Leu-NHMe are defined by its amino acid backbone and specific modifications:
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A central chiral carbon (C-alpha) with S configuration
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An acetyl group (CH₃CO-) at the N-terminus
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A methylamide group (-NHCH₃) at the C-terminus
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A leucine side chain featuring an isobutyl group (-CH₂CH(CH₃)₂)
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Two amide bonds that can participate in hydrogen bonding networks
Physical Properties
The physical properties of Ac-Leu-NHMe have been well-characterized through both experimental measurements and computational predictions.
Experimental and Predicted Properties
The following table summarizes the key physical properties of Ac-Leu-NHMe:
| Property | Value | Method |
|---|---|---|
| Melting Point | 165.3-166.8 °C | Experimental |
| Boiling Point | 409.0±28.0 °C | Predicted |
| Density | 0.981±0.06 g/cm³ | Predicted |
| pKa | 14.62±0.46 | Predicted |
| Appearance | Solid at room temperature | Observed |
| Recommended Storage | Room temperature | Standard practice |
These properties indicate a stable compound with high thermal resistance, typical of amino acid derivatives with amide bonds .
Conformational Studies
One of the most significant applications of Ac-Leu-NHMe is in the field of conformational analysis of peptides and proteins.
Importance in Peptide Research
Research Applications
Ac-Leu-NHMe finds application in several areas of biochemical and biophysical research.
Model System for Peptide Behavior
The compound serves as a simplified model for studying:
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Peptide folding mechanisms
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Solvent effects on peptide conformations
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Intrinsic conformational preferences of leucine residues
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Hydrogen bonding patterns in peptides
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Effects of terminal modifications on amino acid behavior
Spectroscopic Studies
Ac-Leu-NHMe has been used in various spectroscopic investigations to understand peptide structures:
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Nuclear Magnetic Resonance (NMR) studies for solution-state conformational analysis
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Infrared (IR) spectroscopy for hydrogen bonding pattern determination
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Circular Dichroism (CD) for studying chirality and secondary structure elements
These spectroscopic techniques provide complementary information about the structural properties of Ac-Leu-NHMe in different environments.
Biological Relevance
While Ac-Leu-NHMe itself is primarily a research tool rather than a biologically active compound, its study contributes significantly to our understanding of biological systems.
Relevance to Protein Structure
Comparison with Related Compounds
Ac-Leu-NHMe is part of a broader family of N-acetylated, C-methylamidated amino acids used in conformational studies.
Relation to Other Protected Amino Acids
Comparative studies between Ac-Leu-NHMe and other protected amino acids provide valuable insights into the role of side chains in determining peptide conformations. While specific comparative data is limited in the search results, research patterns indicate that:
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Different side chains lead to different conformational preferences
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The size and branching of the leucine side chain influences its conformational space
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Comparison with other protected amino acids helps establish general principles of peptide folding
Synthesis and Preparation
The synthesis of Ac-Leu-NHMe typically follows standard peptide chemistry procedures.
Current Research Trends
Research involving Ac-Leu-NHMe continues to evolve, with several contemporary approaches expanding our understanding of this model compound.
Integration with Advanced Computational Methods
Modern computational techniques are enhancing the study of compounds like Ac-Leu-NHMe:
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Integration with machine learning approaches for more accurate conformational predictions
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Use of enhanced sampling techniques to explore conformational spaces more efficiently
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Application of quantum mechanics/molecular mechanics (QM/MM) hybrid methods for studying solvent effects
Experimental Advancements
New experimental techniques continue to provide novel insights:
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